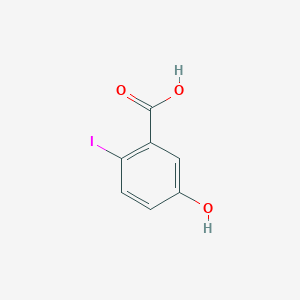

5-Hydroxy-2-iodobenzoic acid

Description

Properties

IUPAC Name |

5-hydroxy-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOSOIAZLKAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361264 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-57-3 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Hydroxy-2-iodobenzoic acid. The information is compiled from various scientific sources to support research, development, and application of this compound.

Core Chemical Properties

5-Hydroxy-2-iodobenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, an iodine atom, and a carboxylic acid group on a benzene ring, imparts a unique combination of properties relevant to its use as a chemical intermediate and its potential biological activities.

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical data for 5-Hydroxy-2-iodobenzoic acid and its isomer, 2-hydroxy-5-iodobenzoic acid, is presented below for comparative purposes.

| Property | 5-Hydroxy-2-iodobenzoic Acid | 2-Hydroxy-5-iodobenzoic acid |

| CAS Number | 57772-57-3 | 119-30-2 |

| Molecular Formula | C₇H₅IO₃[1] | C₇H₅IO₃[2] |

| Molecular Weight | 264.02 g/mol [1] | 264.02 g/mol [2] |

| Melting Point | 180 °C[3] | 197-198 °C[4] |

| pKa | Data not available in search results | 2.67±0.10 (Predicted)[5] |

| Solubility | Data not available in search results | Soluble in water.[4] Almost transparent in methanol.[2] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-Hydroxy-2-iodobenzoic acid.

| Spectrum Type | Data for 5-Hydroxy-2-iodobenzoic Acid |

| ¹H NMR (500 MHz, DMSO-d₆) | δ= 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[3] |

| ¹³C NMR (DMSO-d₆) | δ= 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[3] |

| Infrared (IR) (KBr) | νmax= 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 cm⁻¹[3] |

| High-Resolution Mass Spectrometry (HRMS-APCI) | Calculated [M+H]⁺ for C₇H₅O₃I: 264.9361, Measured: 264.9377[3] |

Experimental Protocols

Synthesis of 5-Hydroxy-2-iodobenzoic Acid

A general and effective method for the synthesis of 5-Hydroxy-2-iodobenzoic acid involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by iodination.[3]

Materials:

-

2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol)

-

Water (25 mL total)

-

Concentrated hydrochloric acid (10 mL)

-

Sodium nitrite (NaNO₂) (1.08 g, 45.6 mmol)

-

Potassium iodide (KI) (3.24 g, 19.5 mmol)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-amino-5-hydroxybenzoic acid in 20 mL of water.

-

Slowly add concentrated hydrochloric acid and then sodium nitrite.

-

Stir the reaction mixture at 0 °C for 30 minutes to facilitate the diazotization reaction.

-

Add a solution of potassium iodide in 5 mL of water to the reaction system.

-

Stir the resulting mixture at 90 °C for 30 minutes for the iodination reaction to proceed.

-

After the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-Hydroxy-2-iodobenzoic acid as a brown solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Hydroxy-2-iodobenzoic acid.

Spectroscopic Data for Structural Elucidation

The relationship between different spectroscopic techniques for the structural confirmation of 5-Hydroxy-2-iodobenzoic acid is depicted below.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the available scientific literature regarding the direct involvement of 5-Hydroxy-2-iodobenzoic acid in biological signaling pathways. While the broader class of hydroxybenzoic acids has been studied for various biological activities, including antioxidant and anti-inflammatory effects, the specific mechanisms of action and signaling cascades for the 5-hydroxy-2-iodo isomer have not been elucidated in the searched resources. For instance, a related compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity through the estrogen receptor α-dependent signaling pathway, involving the phosphorylation of ERK, PI3K, and AKT.[6] However, it is important to note that this pathway has not been confirmed for 5-Hydroxy-2-iodobenzoic acid. Further research is required to determine the specific biological targets and signaling pathways modulated by 5-Hydroxy-2-iodobenzoic acid.

References

- 1. 5-Hydroxy-2-iodobenzoic acid | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-iodobenzoic Acid from 2-amino-5-hydroxybenzoic Acid

Introduction

5-Hydroxy-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its synthesis from 2-amino-5-hydroxybenzoic acid is a classic example of the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This technical guide provides a comprehensive overview of this synthesis, including a detailed experimental protocol, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow.

Reaction Principle

The synthesis proceeds through a two-step mechanism:

-

Diazotization: The primary aromatic amine, 2-amino-5-hydroxybenzoic acid, is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0 °C) to form a highly reactive diazonium salt. This intermediate is generally not isolated and is used immediately in the subsequent step.[4]

-

Iodination: The diazonium salt is then subjected to a reaction with a source of iodide ions, such as potassium iodide. The diazonium group serves as an excellent leaving group (as dinitrogen gas), facilitating its displacement by the iodide ion to yield the final product, 5-Hydroxy-2-iodobenzoic acid.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Hydroxy-2-iodobenzoic acid.

| Parameter | Value |

| Yield | 88%[4] |

| Melting Point | 180°C[4] |

| Appearance | Brown solid[4] |

| IR (KBr) | νmax= 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 cm⁻¹[4] |

| ¹H NMR (500 MHz, DMSO-d6) | δ = 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[4] |

| ¹³C NMR (DMSO-d6) | δ = 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[4] |

| HRMS (APCI) | Calculated for [M + H]⁺ for C₇H₅O₃I: 264.9361, Found: 264.9377[4] |

Experimental Protocol

This protocol is based on a documented procedure for the synthesis of 5-Hydroxy-2-iodobenzoic acid.[4]

Materials and Reagents

-

2-amino-5-hydroxybenzoic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

Step 1: Diazotization

-

Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water in a round-bottom flask.

-

Cool the flask to 0 °C in an ice bath while stirring.

-

Slowly add 10 mL of concentrated hydrochloric acid to the cooled solution.

-

In a separate beaker, dissolve sodium nitrite (1.08 g, 45.6 mmol) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the acidic solution of 2-amino-5-hydroxybenzoic acid, ensuring the temperature is maintained at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional 30 minutes to complete the formation of the diazonium salt.[4]

Step 2: Iodination

-

Prepare a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water.

-

Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.

-

Upon completion of the addition, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 30 minutes. The evolution of nitrogen gas should be observed.[4]

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

-

Wash the combined organic layers with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration, and concentrate the filtrate using a rotary evaporator.

-

The resulting crude product, a brown solid, should be purified by silica gel column chromatography to yield pure 5-Hydroxy-2-iodobenzoic acid.[4]

Visualizations

Chemical Reaction Pathway

Caption: Synthesis of 5-Hydroxy-2-iodobenzoic acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The utilizing the Sandmeyer reaction is an efficient and high-yielding method. Adherence to the outlined protocol, particularly the strict temperature control during the diazotization stage, is crucial for achieving optimal results. The provided characterization data serves as a reliable reference for product verification, establishing this procedure as a valuable tool for researchers and professionals engaged in pharmaceutical development and chemical synthesis.

References

A Technical Guide to 5-Hydroxy-2-iodobenzoic Acid

CAS Number: 57772-57-3

This technical guide provides a comprehensive overview of 5-Hydroxy-2-iodobenzoic acid, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

5-Hydroxy-2-iodobenzoic acid is a solid organic compound with the chemical formula C₇H₅IO₃.[1][2] Its structure consists of a benzoic acid core substituted with a hydroxyl group at the fifth position and an iodine atom at the second position. The presence of these functional groups, particularly the iodine atom, makes it a versatile building block in organic synthesis.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 57772-57-3 | [1][3] |

| Molecular Formula | C₇H₅IO₃ | [1][2] |

| Molecular Weight | 264.02 g/mol | [1] |

| Melting Point | 180 °C | [1] |

| Appearance | Brown solid | [1] |

Synthesis and Purification

A common and effective method for the synthesis of 5-Hydroxy-2-iodobenzoic acid involves a diazotization-iodination sequence starting from 2-amino-5-hydroxybenzoic acid.[1] This multi-step process is a well-established route for introducing iodine into an aromatic ring.

Experimental Protocol: Synthesis from 2-amino-5-hydroxybenzoic acid.[1]

-

Diazotization: 2-amino-5-hydroxybenzoic acid (1.33 mmol) is dissolved in 20 mL of water. To this solution, 10 mL of concentrated hydrochloric acid is added, followed by the slow addition of sodium nitrite (45.6 mmol). The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (19.5 mmol) in 5 mL of water is then added to the reaction mixture. The resulting mixture is heated to 90 °C and stirred for 30 minutes to allow for the iodination reaction to proceed.

-

Workup and Purification: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude 5-Hydroxy-2-iodobenzoic acid is then purified by silica gel column chromatography to afford a brown solid with an 88% yield.

The following diagram illustrates the workflow for the synthesis and purification of 5-Hydroxy-2-iodobenzoic acid.

Caption: A flowchart detailing the synthesis and purification process of 5-Hydroxy-2-iodobenzoic acid.

Analytical Characterization

The identity and purity of synthesized 5-Hydroxy-2-iodobenzoic acid can be confirmed using various spectroscopic techniques. The data obtained from these analyses are crucial for verifying the structure of the compound.

| Spectroscopic Data | Observed Values[1] |

| IR (KBr, νmax, cm⁻¹) | 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 |

| ¹H NMR (500 MHz, DMSO-d₆, δ, ppm) | 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3 |

| HRMS (APCI) | [M+H]⁺ calculated for C₇H₅O₃I: 264.9361, measured: 264.9377 |

Applications in Drug Discovery and Development

While specific biological activities for 5-Hydroxy-2-iodobenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The following sections discuss its potential applications based on the known utility of related compounds.

As a Scaffold in Medicinal Chemistry

The 5-Hydroxy-2-iodobenzoic acid structure possesses key features that make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the exploration of a wide chemical space.[4] The iodine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.

The diagram below illustrates the potential of 5-Hydroxy-2-iodobenzoic acid as a versatile scaffold in a drug discovery workflow.

Caption: A conceptual workflow illustrating the use of 5-Hydroxy-2-iodobenzoic acid as a scaffold for generating compound libraries for drug discovery.

Potential as an Intermediate for Imaging Agents

Radioiodinated compounds are of significant interest in the development of diagnostic imaging agents. The presence of a stable iodine atom in 5-Hydroxy-2-iodobenzoic acid makes it a potential precursor for the synthesis of such agents. Its isomer, 2-iodobenzoic acid, has been utilized in the synthesis of radioiodinated esters and amides for tumor and organ imaging.[5] A similar approach could be explored for 5-Hydroxy-2-iodobenzoic acid, where the hydroxyl group could be used to modulate the pharmacokinetic properties of the resulting imaging agents.

Analogs and their Biological Activities

While direct biological data on 5-Hydroxy-2-iodobenzoic acid is scarce, studies on related hydroxybenzoic acid derivatives have revealed a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antimicrobial and antiproliferative activities.[9] These findings suggest that derivatives of 5-Hydroxy-2-iodobenzoic acid may also possess interesting biological properties that warrant further investigation.

Safety and Handling

Conclusion

5-Hydroxy-2-iodobenzoic acid, with the CAS number 57772-57-3, is a readily synthesizable and well-characterized chemical compound. While its biological activities have not been extensively explored, its structural features make it a valuable building block for medicinal chemistry and drug discovery. Its potential as a scaffold for creating diverse compound libraries and as an intermediate for imaging agents suggests that it is a compound of interest for further research and development. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

- 1. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]

- 2. 5-Hydroxy-2-iodobenzoic acid | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 57772-57-3|5-Hydroxy-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 4. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 5-Hydroxy-2-iodobenzoic acid

An In-Depth Technical Guide to 5-Hydroxy-2-iodobenzoic Acid

This technical guide provides a comprehensive overview of 5-Hydroxy-2-iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential applications.

Physicochemical Properties

5-Hydroxy-2-iodobenzoic acid is a halogenated derivative of salicylic acid. Its chemical structure and properties make it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₃ | [1] |

| Molecular Weight | 264.02 g/mol | [2] |

| CAS Number | 57772-57-3 | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 180°C | [1] |

| Purity | Typically >96% | [2] |

Experimental Protocols

Synthesis of 5-Hydroxy-2-iodobenzoic acid

A general and effective method for the synthesis of 5-Hydroxy-2-iodobenzoic acid is through the diazotization of 2-amino-5-hydroxybenzoic acid, followed by an iodination reaction.[1]

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water. To this solution, add 10 mL of concentrated hydrochloric acid. Cool the mixture to 0°C in an ice bath and slowly add a solution of sodium nitrite (1.08 g, 45.6 mmol). Stir the reaction mixture at 0°C for 30 minutes to facilitate the formation of the diazonium salt.[1]

-

Iodination: To the diazonium salt solution, add a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water. Heat the resulting mixture to 90°C and stir for 30 minutes.[1]

-

Work-up and Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water. Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Purification: Concentrate the dried organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield 5-Hydroxy-2-iodobenzoic acid as a brown solid.[1]

References

In-depth Technical Guide: Crystal Structure Determination of Novel Compounds – A Methodological Approach

Disclaimer: As of the latest search, the specific crystal structure of 5-Hydroxy-2-iodobenzoic acid is not publicly available in crystallographic databases. This guide, therefore, provides a comprehensive, generalized methodology for its determination, which is applicable to other novel small organic molecules.

This technical guide outlines the essential experimental protocols and data analysis workflow required for the determination of the crystal structure of a small organic molecule, using 5-Hydroxy-2-iodobenzoic acid as a representative example. The methodologies described herein are standard practices in the field of crystallography and are intended to provide a robust framework for researchers.

Synthesis and Purification of 5-Hydroxy-2-iodobenzoic Acid

The initial and critical step in crystal structure determination is the synthesis of the pure compound. Based on available literature, a common synthetic route for 5-Hydroxy-2-iodobenzoic acid involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by an iodination reaction.[1]

Experimental Protocol: Synthesis

-

Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid in water and add concentrated hydrochloric acid. Cool the mixture to 0°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature. Stir the reaction mixture for approximately 30 minutes.[1]

-

Iodination: To the diazotized solution, add an aqueous solution of potassium iodide (KI). Heat the mixture to 90°C and stir for about 30 minutes to facilitate the iodination reaction.[1]

-

Extraction and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water, dry it over anhydrous magnesium sulfate (MgSO4), and concentrate it under reduced pressure.[1]

-

Chromatography: Purify the crude product by silica gel column chromatography to obtain pure 5-Hydroxy-2-iodobenzoic acid.[1]

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. This often requires screening various crystallization conditions.

Experimental Protocol: Crystallization

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will induce crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to data collection or store them in a cryoprotectant at low temperatures.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Solution

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy should aim for high completeness and redundancy.

-

Data Reduction and Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Structure Solution and Refinement:

-

Determine the unit cell parameters and the space group from the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and occupancies. Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Data Presentation

Once the crystal structure is solved and refined, the quantitative data should be summarized in a standardized format. The following tables provide a template for presenting the crystallographic data for 5-Hydroxy-2-iodobenzoic acid upon its successful determination.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value (for 5-Hydroxy-2-iodobenzoic acid) |

| Empirical formula | C7 H5 I O3 |

| Formula weight | 264.02 |

| Temperature (K) | Data to be determined |

| Wavelength (Å) | Data to be determined |

| Crystal system | Data to be determined |

| Space group | Data to be determined |

| Unit cell dimensions | |

| a (Å) | Data to be determined |

| b (Å) | Data to be determined |

| c (Å) | Data to be determined |

| α (°) | Data to be determined |

| β (°) | Data to be determined |

| γ (°) | Data to be determined |

| Volume (ų) | Data to be determined |

| Z | Data to be determined |

| Density (calculated) (Mg/m³) | Data to be determined |

| Absorption coefficient (mm⁻¹) | Data to be determined |

| F(000) | Data to be determined |

| Crystal size (mm³) | Data to be determined |

| Theta range for data collection (°) | Data to be determined |

| Index ranges | Data to be determined |

| Reflections collected | Data to be determined |

| Independent reflections | Data to be determined |

| Completeness to theta = ...° | Data to be determined |

| Refinement method | Data to be determined |

| Data / restraints / parameters | Data to be determined |

| Goodness-of-fit on F² | Data to be determined |

| Final R indices [I>2sigma(I)] | Data to be determined |

| R indices (all data) | Data to be determined |

| Largest diff. peak and hole (e.Å⁻³) | Data to be determined |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I1 - C2 | Data to be determined |

| C1 - C2 | Data to be determined |

| C1 - C6 | Data to be determined |

| C1 - C7 | Data to be determined |

| C2 - C3 | Data to be determined |

| C3 - C4 | Data to be determined |

| C4 - C5 | Data to be determined |

| C5 - C6 | Data to be determined |

| C5 - O1 | Data to be determined |

| C7 - O2 | Data to be determined |

| C7 - O3 | Data to be determined |

| O1 - H1 | Data to be determined |

| O3 - H3 | Data to be determined |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C6 - C1 - C2 | Data to be determined |

| C7 - C1 - C2 | Data to be determined |

| C7 - C1 - C6 | Data to be determined |

| C1 - C2 - C3 | Data to be determined |

| I1 - C2 - C1 | Data to be determined |

| I1 - C2 - C3 | Data to be determined |

| C2 - C3 - C4 | Data to be determined |

| C3 - C4 - C5 | Data to be determined |

| C4 - C5 - C6 | Data to be determined |

| O1 - C5 - C4 | Data to be determined |

| O1 - C5 - C6 | Data to be determined |

| C1 - C6 - C5 | Data to be determined |

| O2 - C7 - O3 | Data to be determined |

| O2 - C7 - C1 | Data to be determined |

| O3 - C7 - C1 | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a crystal structure.

Caption: Workflow for Crystal Structure Determination.

This guide provides a foundational framework for the determination of the crystal structure of 5-Hydroxy-2-iodobenzoic acid. Adherence to these methodologies will ensure the generation of high-quality, publishable crystallographic data.

References

Navigating the Solubility Landscape of 5-Hydroxy-2-iodobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-2-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages available information on structurally similar compounds to provide valuable insights. The guide also details experimental protocols for solubility determination and presents a potential signaling pathway for further investigation, alongside a detailed synthesis workflow.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 5-Hydroxy-2-iodobenzoic acid in common organic solvents remains largely uncharacterized in publicly accessible literature. However, qualitative assessments and data from closely related analogs provide a foundational understanding of its likely solubility profile. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for hydrogen bonding, influencing its solubility in protic solvents, while the iodinated phenyl ring introduces lipophilic character.

Below is a compilation of solubility data for 5-Hydroxy-2-iodobenzoic acid and its structural analogs. It is crucial to note that the data for analogs serves as a predictive reference and may not be fully representative of the target compound's behavior.

Table 1: Qualitative Solubility of Hydroxy-iodobenzoic Acid Analogs

| Compound | Solvent | Solubility | Reference |

| 2-Hydroxy-5-iodobenzoic acid | Methanol | Almost transparent | |

| 2-Hydroxy-5-iodobenzoic acid | Water | Soluble | [1] |

| 2-Iodobenzoic acid | Methanol | Soluble | |

| 2-Iodobenzoic acid | Ethanol | Soluble | [2] |

| 2-Iodobenzoic acid | Acetone | Readily dissolves | [2] |

| 2-Iodobenzoic acid | Ether | Soluble | [2] |

| 2-Iodobenzoic acid | Water | Sparingly soluble | [2] |

Table 2: Quantitative Solubility of Structural Analogs

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| 2-Iodobenzoic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [2] |

| 2-Iodobenzoic acid | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified | [2] |

| 2-Iodobenzoic acid | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified | [2] |

| 2-Iodobenzoic acid | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | [2] |

| 4-Hydroxybenzoic acid | Water | 5000 mg/L | 25 | [3] |

| 4-Hydroxybenzoic acid | 99% Ethanol | 38.75 g / 100g of solution | 67 | [3] |

Experimental Protocols

For researchers seeking to determine the precise solubility of 5-Hydroxy-2-iodobenzoic acid, the following experimental protocols are recommended.

Isothermal Equilibrium Method for Solubility Determination

This method is a robust technique for ascertaining the equilibrium solubility of a solid compound in a given solvent at a constant temperature.

Materials:

-

5-Hydroxy-2-iodobenzoic acid

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker incubator

-

Syringe and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed volumetric flasks

-

Analytical balance

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 5-Hydroxy-2-iodobenzoic acid to a vial containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any particulate matter.

-

Quantification:

-

Record the weight of the collected saturated solution.

-

Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 5-Hydroxy-2-iodobenzoic acid in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualizations: Workflow and Potential Signaling Pathway

Experimental Workflow: Synthesis of 5-Hydroxy-2-iodobenzoic Acid

The following diagram illustrates a typical laboratory synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid.

References

melting point of 5-Hydroxy-2-iodobenzoic acid

An In-depth Technical Guide on the Melting Point of 5-Hydroxy-2-iodobenzoic Acid

This guide provides a comprehensive overview of the , including experimental data, detailed protocols for its determination and synthesis, and a workflow visualization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property used for identification, purity assessment, and characterization. The experimentally determined is presented below. It is important to distinguish this compound from its isomer, 2-Hydroxy-5-iodobenzoic acid (also known as 5-Iodosalicylic acid), which possesses a different melting point range.

Table 1: Melting Point of 5-Hydroxy-2-iodobenzoic Acid and a Common Isomer

| Compound Name | CAS Number | Melting Point (°C) |

| 5-Hydroxy-2-iodobenzoic acid | 57772-57-3 | 180 [1] |

| 2-Hydroxy-5-iodobenzoic acid | 119-30-2 | 189 - 191[2][3], 197 - 198[4] |

The significant difference in melting points highlights the importance of correct isomeric identification. Impurities can lead to a depression and broadening of the melting point range.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and melting point determination are crucial for the replication and verification of experimental results.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid

The following protocol describes the synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid, resulting in a brown solid product.[1]

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL). Slowly add concentrated hydrochloric acid (10 mL) followed by sodium nitrite (1.08 g, 45.6 mmol). The reaction mixture is stirred at 0°C for 30 minutes to facilitate the diazotization reaction.[1]

-

Iodination: To the reaction system, add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL). The resulting mixture is then stirred at 90°C for 30 minutes for the iodination reaction to proceed.[1]

-

Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and then concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by silica gel column chromatography to yield pure 5-hydroxy-2-iodobenzoic acid.[1]

Melting Point Determination

The following is a standard protocol for determining the melting point range of a crystalline solid using a capillary melting point apparatus.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Crush the crystalline solid sample into a fine powder using a mortar and pestle. Load the sample into a capillary tube to a height of 2-3 mm, ensuring the powder is packed tightly at the bottom by gently tapping the tube.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample.[5]

-

Approximate Melting Point (Fast Run): Set the voltage to achieve a rapid heating rate of 5-10°C per minute. Observe the sample and record the temperature at which it melts. This provides an approximate melting range. Discard the sample after this initial run.[5]

-

Accurate Melting Point (Slow Run): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the fast run. Then, reduce the heating rate to 1-2°C per minute.

-

Record Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[5] A pure compound typically exhibits a sharp melting range of 1-2°C.[5]

Visualized Workflow

The following diagram illustrates the key stages in the synthesis and purification of 5-Hydroxy-2-iodobenzoic acid.

Caption: Synthesis and purification workflow for 5-Hydroxy-2-iodobenzoic acid.

References

- 1. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 5-Iodosalicylic acid | 119-30-2 [chemicalbook.com]

- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 5-Hydroxy-2-iodobenzoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic properties and synthesis of 5-Hydroxy-2-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of experimental findings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Hydroxy-2-iodobenzoic acid, providing a quantitative reference for its structural characterization.

Table 1: Infrared (IR) Spectroscopy Data [1]

| Characteristic Absorption Peaks (νmax, cm-1) |

| 3293 |

| 1700 |

| 1666 |

| 1583 |

| 1477 |

| 1427 |

| 1307 |

| 1265 |

| 1241 |

| 1222 |

| 1018 |

| 933 |

| 877 |

| 827 |

| 782 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 6.69 (1H, d, J = 8.5 Hz) | 80.5 |

| 7.13 (1H, s) | 117.8 |

| 7.71 (1H, d, J = 8.5 Hz) | 120.6 |

| 9.9 (1H, s) | 137.9 |

| 141.7 | |

| 157.8 | |

| 168.3 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

| Analysis Type | Calculated Value for [M+H]⁺ (C₇H₅O₃I) | Measured Value |

| APCI | 264.9361 | 264.9377 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of 5-Hydroxy-2-iodobenzoic acid.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid[1]

The synthesis of 5-Hydroxy-2-iodobenzoic acid is achieved through a diazotization-iodination reaction starting from 2-amino-5-hydroxybenzoic acid.

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Water

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL).

-

Slowly add concentrated hydrochloric acid (10 mL) and sodium nitrite (1.08 g, 45.6 mmol).

-

Stir the reaction mixture at 0°C for 30 minutes to facilitate the diazotization reaction.

-

Add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL) to the reaction mixture.

-

Heat the resulting mixture to 90°C and stir for 30 minutes for the iodination reaction to proceed.

-

After the reaction is complete, perform an extraction with ethyl acetate.

-

Wash the organic layer sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-Hydroxy-2-iodobenzoic acid.

Spectroscopic Analysis

The following protocols were utilized for the characterization of the synthesized compound.

Infrared (IR) Spectroscopy:

-

Instrument: Not specified.

-

Method: The product was analyzed by IR (KBr) to show characteristic absorption peaks.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: Not specified.

-

Ionization Method: Atmospheric Pressure Chemical Ionization (APCI).[1]

-

Analysis: The analysis was performed to determine the accurate mass of the protonated molecule [M+H]⁺.[1]

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Hydroxy-2-iodobenzoic Acid

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydroxy-2-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the structural elucidation of the compound based on its proton NMR data, details the experimental procedure for data acquisition, and presents the spectral data in a clear, tabular format.

Structural and Spectral Overview

5-Hydroxy-2-iodobenzoic acid is a substituted aromatic compound with the chemical formula C₇H₅IO₃. The arrangement of the hydroxyl (-OH), iodo (-I), and carboxylic acid (-COOH) groups on the benzene ring dictates a specific pattern of signals in its 1H NMR spectrum. The spectrum is characterized by distinct chemical shifts, spin-spin coupling patterns, and signal integrations for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.

1H NMR Spectral Data

The 1H NMR spectrum of 5-Hydroxy-2-iodobenzoic acid was recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] The observed chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data of 5-Hydroxy-2-iodobenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.9 | Singlet | - | 1H | -COOH |

| 7.71 | Doublet | 8.5 | 1H | H-3 |

| 7.13 | Singlet | - | 1H | H-6 |

| 6.69 | Doublet | 8.5 | 1H | H-4 |

| - | Broad Singlet | - | 1H | -OH |

Note: The hydroxyl proton signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

Spectral Interpretation and Signal Assignment

The substitution pattern of 5-Hydroxy-2-iodobenzoic acid results in three distinct aromatic proton environments. The assignment of these protons is based on the electronic effects of the substituents and the observed coupling patterns.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a singlet at approximately 9.9 ppm.[1] Its characteristic downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its acidic character.

-

Aromatic Protons:

-

H-3: This proton is ortho to the electron-withdrawing iodine atom and the carboxylic acid group, leading to a downfield shift. It appears as a doublet at 7.71 ppm due to coupling with the adjacent H-4 proton.[1]

-

H-4: This proton is ortho to the electron-donating hydroxyl group and meta to the iodine and carboxylic acid groups. It is shielded relative to H-3 and appears as a doublet at 6.69 ppm, coupled to H-3.[1]

-

H-6: This proton is ortho to the hydroxyl group and meta to the iodine and carboxylic acid groups. It experiences the least influence from the electron-withdrawing groups and appears as a singlet at 7.13 ppm.[1] The lack of coupling indicates no adjacent protons.

-

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration, temperature, and solvent. In DMSO-d₆, it is often observed as a broad singlet.

Spin-Spin Coupling Visualization

The coupling interaction between the aromatic protons H-3 and H-4 can be visualized as follows:

Caption: Coupling between H-3 and H-4 protons.

Experimental Protocol: 1H NMR Spectroscopy

The following is a detailed protocol for the acquisition of the 1H NMR spectrum of 5-Hydroxy-2-iodobenzoic acid.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of 5-Hydroxy-2-iodobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. Instrument Parameters

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard 1D proton pulse program

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

4.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative proton ratios.

-

Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the peaks.

Workflow for Spectral Analysis

The logical workflow for analyzing the 1H NMR spectrum of 5-Hydroxy-2-iodobenzoic acid is illustrated below.

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectrum of 5-Hydroxy-2-iodobenzoic acid is consistent with its proposed structure. The chemical shifts, integration values, and coupling patterns of the aromatic and functional group protons provide unambiguous evidence for the substitution pattern on the benzene ring. This guide provides the necessary data and protocols for the replication and interpretation of this analysis, serving as a valuable resource for researchers in the field.

References

13C NMR data for 5-Hydroxy-2-iodobenzoic acid

An In-depth Technical Guide on the 13C NMR Data of 5-Hydroxy-2-iodobenzoic Acid

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 5-Hydroxy-2-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format. Furthermore, it includes visualizations of the chemical structure and the experimental workflow to facilitate a deeper understanding.

Introduction

5-Hydroxy-2-iodobenzoic acid is a substituted aromatic carboxylic acid. Its structure is of interest in various chemical and pharmaceutical research areas. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This guide focuses on the specific 13C NMR spectral data of this compound.

13C NMR Spectral Data

The 13C NMR spectrum of 5-Hydroxy-2-iodobenzoic acid was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shifts for 5-Hydroxy-2-iodobenzoic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 141.7 |

| C2 | 80.5 |

| C3 | 137.9 |

| C4 | 117.8 |

| C5 | 157.8 |

| C6 | 120.6 |

| C=O | 168.3 |

A diagram illustrating the assignment of each chemical shift to the corresponding carbon atom in the 5-Hydroxy-2-iodobenzoic acid molecule is provided below.

Experimental Protocols

The data presented in this guide was obtained following standardized experimental procedures for NMR spectroscopy.

Sample Preparation

A sample of 5-Hydroxy-2-iodobenzoic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Data Acquisition

The 13C NMR spectrum was acquired on a Bruker Avance-400 spectrometer operating at a frequency of 100 MHz for the 13C nucleus.[1] Standard acquisition parameters were used to obtain a high-resolution spectrum.

Synthesis of 5-Hydroxy-2-iodobenzoic acid

The synthesis of 5-Hydroxy-2-iodobenzoic acid can be achieved from 2-amino-5-hydroxybenzoic acid.[2] The general procedure involves a diazotization reaction followed by an iodination reaction.[2]

The workflow for the synthesis and purification is outlined in the diagram below.

Data Interpretation

The 13C NMR spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the 5-Hydroxy-2-iodobenzoic acid molecule.

-

Carboxylic Carbon: The signal at 168.3 ppm is characteristic of a carboxylic acid carbon.[2]

-

Aromatic Carbons: The signals between 80.5 and 157.8 ppm are attributed to the carbons of the benzene ring.[2]

-

Iodine-Substituted Carbon: The upfield shift to 80.5 ppm for C2 is due to the heavy atom effect of the iodine substituent.[2]

-

Hydroxyl-Substituted Carbon: The downfield shift to 157.8 ppm for C5 is characteristic of a carbon atom bonded to a hydroxyl group.[2]

The specific assignments are based on established knowledge of substituent effects on the chemical shifts of aromatic carbons.

Conclusion

This technical guide has provided a detailed account of the . The tabulated data, along with the experimental protocols and illustrative diagrams, offer a comprehensive resource for researchers and scientists. The clear assignment of chemical shifts to the respective carbon atoms, supported by established principles of NMR spectroscopy, provides a solid foundation for the structural analysis of this compound and its derivatives.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Hydroxy-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Hydroxy-2-iodobenzoic acid, a compound of interest in various research and development sectors. This document outlines detailed experimental protocols, data presentation, and visualizations to facilitate its characterization and quantification.

Introduction

5-Hydroxy-2-iodobenzoic acid (C7H5IO3, Molar Mass: 264.02 g/mol ) is a substituted aromatic carboxylic acid. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and quantitative determination in various matrices. This guide details the methodologies and expected outcomes for the mass spectrometric analysis of this compound.

Experimental Protocols

While a specific, validated LC-MS/MS method for 5-Hydroxy-2-iodobenzoic acid is not widely published, a robust method can be developed based on established protocols for similar analytes, such as dihydroxybenzoic acids and other pharmaceuticals. The following protocols are proposed as a strong starting point for method development and validation.

Sample Preparation

A general procedure for the extraction of acidic compounds from a given matrix (e.g., plasma, tissue homogenate, or reaction mixture) would involve a protein precipitation or liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.

Protein Precipitation (for biological matrices):

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Solid-Phase Extraction (SPE):

-

Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Negative or Positive Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

Data Presentation and Interpretation

High-resolution mass spectrometry (HRMS) with Atmospheric Pressure Chemical Ionization (APCI) has been used to characterize 5-Hydroxy-2-iodobenzoic acid. The experimentally determined mass of the protonated molecule provides strong evidence for its elemental composition.[1]

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C7H5IO3 | [1] |

| Ionization Mode | APCI | [1] |

| Adduct | [M+H]+ | [1] |

| Calculated m/z | 264.9361 | [1] |

| Measured m/z | 264.9377 | [1] |

Proposed Fragmentation Pattern

In the absence of specific experimental tandem mass spectrometry (MS/MS) data for 5-Hydroxy-2-iodobenzoic acid, a plausible fragmentation pathway can be proposed based on the known fragmentation of benzoic acids and related aromatic compounds. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon monoxide (M-28).

Table 3: Predicted MS/MS Fragmentation of [M-H]- (m/z 263)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 263 | 219 | CO2 (44 Da) | Iodohydroxyphenyl anion |

| 263 | 136 | I (127 Da) | Hydroxybenzoate anion |

| 219 | 92 | I (127 Da) | Phenoxide anion |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 5-Hydroxy-2-iodobenzoic acid from a biological matrix.

Caption: LC-MS/MS Experimental Workflow.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the deprotonated 5-Hydroxy-2-iodobenzoic acid molecule in negative ion mode.

Caption: Proposed Fragmentation Pathway.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 5-Hydroxy-2-iodobenzoic acid. The proposed experimental protocols, based on established methods for similar compounds, offer a robust starting point for researchers. The provided quantitative data and the theoretical fragmentation pathway serve as valuable references for the identification and structural elucidation of this molecule. Further experimental validation of the MS/MS fragmentation is recommended to confirm the proposed pathways and to develop highly specific and sensitive quantitative assays.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Hydroxy-2-iodobenzoic Acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Hydroxy-2-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on spectral data, experimental protocols, and interpretation.

Introduction

5-Hydroxy-2-iodobenzoic acid (C7H5IO3) is a substituted aromatic carboxylic acid. Its molecular structure, containing a carboxyl group, a hydroxyl group, and an iodine atom on a benzene ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation. This guide will delve into the specific vibrational modes of 5-Hydroxy-2-iodobenzoic acid as observed in its FT-IR spectrum.

FT-IR Spectral Data

The FT-IR spectrum of 5-Hydroxy-2-iodobenzoic acid is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The quantitative data for the prominent peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Functional Group |

| 3293 | Strong | Broad | O-H Stretch | Phenolic Hydroxyl Group |

| ~3000-2500 | Strong | Very Broad | O-H Stretch | Carboxylic Acid |

| 1700 | Strong | Sharp | C=O Stretch | Carboxylic Acid |

| 1666 | Medium | Sharp | C=C Stretch | Aromatic Ring |

| 1583 | Medium | Sharp | C=C Stretch | Aromatic Ring |

| 1477 | Medium | Sharp | C-C Stretch | Aromatic Ring |

| 1427 | Medium | Sharp | O-H Bend | Carboxylic Acid |

| 1307 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |

| 1265 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |

| 1241 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |

| 1222 | Medium | Sharp | C-O Stretch | Carboxylic Acid/Phenol |

| 1018 | Weak | Sharp | C-H In-plane Bend | Aromatic Ring |

| 933 | Medium | Broad | O-H Out-of-plane Bend | Carboxylic Acid Dimer |

| 877 | Strong | Sharp | C-H Out-of-plane Bend | Aromatic Ring |

| 827 | Strong | Sharp | C-H Out-of-plane Bend | Aromatic Ring |

| 782 | Medium | Sharp | C-I Stretch | Iodo Group |

Note: The peak at 3293 cm⁻¹ is attributed to the phenolic O-H stretch. The very broad absorption expected for the carboxylic acid O-H stretch, typically between 3300 and 2500 cm⁻¹, is also present. The characteristic carbonyl (C=O) stretch of the carboxylic acid appears strongly at 1700 cm⁻¹. A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations. The fingerprint region (below 1500 cm⁻¹) contains numerous peaks corresponding to various bending and stretching vibrations, including the C-I stretch.

Experimental Protocol

The following is a detailed methodology for obtaining the FT-IR spectrum of solid 5-Hydroxy-2-iodobenzoic acid using the Potassium Bromide (KBr) pellet method. This is a common and effective technique for solid-phase FT-IR analysis.

Materials and Equipment:

-

5-Hydroxy-2-iodobenzoic acid sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 5-Hydroxy-2-iodobenzoic acid sample and about 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and a logical flow for its interpretation.

5-Hydroxy-2-iodobenzoic Acid: An Overview of Unexplored Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the potential biological activity of 5-Hydroxy-2-iodobenzoic acid. Despite its availability as a chemical reagent, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. To date, no substantive studies detailing its specific biological effects, mechanism of action, or quantitative efficacy have been published.

This document summarizes the available chemical information for 5-Hydroxy-2-iodobenzoic acid and explores the potential biological activities by drawing parallels with structurally related compounds, namely hydroxybenzoic acids and iodobenzoic acids. It is crucial to emphasize that the following sections are based on inference and are intended to guide future research directions rather than report established findings.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 5-Hydroxy-2-iodobenzoic acid is presented in Table 1. This information is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 57772-57-3 | [1][2] |

| Molecular Formula | C₇H₅IO₃ | [2][3] |

| Molecular Weight | 264.02 g/mol | [2][3] |

| Appearance | Solid | - |

| Melting Point | 180 °C | [1] |

| SMILES | C1=C(C=C(C(=C1)I)O)C(=O)O | - |

| InChI | InChI=1S/C7H5IO3/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,9H,(H,10,11) | - |

Synthesis

The synthesis of 5-Hydroxy-2-iodobenzoic acid can be achieved through a diazotization-iodination reaction starting from 2-amino-5-hydroxybenzoic acid. The general procedure involves the dissolution of 2-amino-5-hydroxybenzoic acid in water, followed by the addition of concentrated hydrochloric acid and sodium nitrite at 0°C for the diazotization reaction. Subsequently, potassium iodide is added, and the mixture is heated to facilitate the iodination reaction. The crude product can then be purified using silica gel column chromatography.[1]

Potential Biological Activities: An Extrapolation from Related Compounds

While direct evidence is lacking for 5-Hydroxy-2-iodobenzoic acid, the biological activities of the broader classes of hydroxybenzoic acids and other iodinated benzoic acid derivatives offer a starting point for hypothesizing its potential roles.

Based on the Hydroxybenzoic Acid Moiety

Hydroxybenzoic acids are a well-studied class of phenolic compounds with a wide array of documented biological activities. These activities are often attributed to their antioxidant and anti-inflammatory properties.

-

Antioxidant Activity: Phenolic acids can act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species. This antioxidant potential is a cornerstone of their protective effects against various diseases.

-

Anti-inflammatory Effects: Many hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or the regulation of signaling cascades like NF-κB.

-

Antimicrobial Properties: Several hydroxybenzoic acids and their esters exhibit inhibitory activity against a range of bacteria and fungi.

-

Anticancer Potential: Some studies have suggested that certain hydroxybenzoic acids may possess anticancer properties, including the induction of apoptosis and inhibition of tumor cell proliferation.

Based on the Iodobenzoic Acid Moiety

The presence of an iodine atom on the benzoic acid ring introduces unique chemical properties that could translate into specific biological activities.

-

Enzyme Inhibition: The benzothiazole core, which shares structural similarities with iodinated aromatic compounds, is a known pharmacophore for inhibiting various enzymes. It is plausible that 5-Hydroxy-2-iodobenzoic acid could act as an inhibitor for certain enzymes, although this remains to be experimentally verified.[4][5]

-

Thyroid Function Modulation: Iodine is an essential component of thyroid hormones. Compounds containing iodine can sometimes interact with thyroid peroxidase or other components of the thyroid hormone synthesis pathway.[6][7] Therefore, it is conceivable that 5-Hydroxy-2-iodobenzoic acid could have some effect on thyroid function, though this is purely speculative.

-

Antimicrobial Activity: Studies on hydrazones of iodobenzoic acid have demonstrated their potential as antimicrobial agents. The iodine substituent may contribute to the overall antimicrobial efficacy of these molecules.

Future Research Directions

The absence of biological data for 5-Hydroxy-2-iodobenzoic acid presents a clear opportunity for investigation. A logical first step would be to perform broad-spectrum biological screening to identify any potential activities.

The following diagram outlines a potential workflow for the initial biological evaluation of 5-Hydroxy-2-iodobenzoic acid.

Conclusion

References

- 1. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]

- 2. 5-Hydroxy-2-iodobenzoic acid Price at Chemsrc [chemsrc.com]

- 3. 5-Hydroxy-2-iodobenzoic acid | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace elements and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-iodobenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-hydroxy-2-iodobenzoic acid and its key derivatives. This information is critical for researchers in medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways.

Core Synthesis of 5-Hydroxy-2-iodobenzoic Acid

The primary and most effective method for the synthesis of 5-hydroxy-2-iodobenzoic acid is through the diazotization of 2-amino-5-hydroxybenzoic acid, followed by a Sandmeyer-type iodination reaction. This approach offers a high yield and a relatively straightforward procedure.

Experimental Protocol: Synthesis of 5-Hydroxy-2-iodobenzoic Acid

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water (H₂O)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization: 2-amino-5-hydroxybenzoic acid (1.99 g, 13.0 mmol) is dissolved in 20 mL of water. To this solution, 10 mL of concentrated hydrochloric acid is added, and the mixture is cooled to 0°C in an ice bath. A solution of sodium nitrite (1.08 g, 15.6 mmol) in water is then added slowly while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.[1]

-

Iodination: A solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water is then added to the diazonium salt solution. The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The organic layer is washed sequentially with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 5-hydroxy-2-iodobenzoic acid.[1]

Quantitative Data

| Product | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |

| 5-Hydroxy-2-iodobenzoic acid | 2-amino-5-hydroxybenzoic acid | NaNO₂, KI, HCl | 1 hour | 0°C then 90°C | 88% | [1] |

Characterization Data for 5-Hydroxy-2-iodobenzoic acid:

-

Appearance: Brown solid[1]

-

Melting Point: 180°C[1]

-

¹H NMR (500 MHz, DMSO-d₆): δ = 9.9 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 6.69 (1H, d, J = 8.5 Hz)[1]

-

¹³C NMR (125 MHz, DMSO-d₆): δ = 168.3, 157.8, 141.7, 137.9, 120.6, 117.8, 80.5[1]

-

HRMS (APCI): Calculated for [M+H]⁺ C₇H₅O₃I: 264.9361; Found: 264.9377[1]

Synthetic Pathway Visualization

Caption: Sandmeyer-type synthesis of 5-Hydroxy-2-iodobenzoic acid.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid Derivatives

The versatile functional groups of 5-hydroxy-2-iodobenzoic acid allow for the synthesis of a variety of derivatives through modifications of the hydroxyl and carboxylic acid moieties.

Ether Derivatives: Synthesis of 5-Methoxy-2-iodobenzoic Acid

The synthesis of 5-methoxy-2-iodobenzoic acid can be achieved through a similar Sandmeyer reaction starting from 2-amino-5-methoxybenzoic acid.

A common route for the synthesis of 2-amino-5-methoxybenzoic acid involves the reduction of 5-methoxy-2-nitrobenzoic acid, often achieved through catalytic hydrogenation with H₂ gas and a Palladium-on-carbon (Pd/C) catalyst.[2] The resulting 2-amino-5-methoxybenzoic acid can then undergo a Sandmeyer reaction.

Materials:

-

2-amino-5-methoxybenzoic acid

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water (H₂O)

Procedure:

-

Diazotization: Suspend 2-amino-5-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid and cool to 0°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Iodination: Add an aqueous solution of potassium iodide to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

Work-up and Purification: Cool the reaction mixture and collect the precipitate by filtration. The crude product can be purified by recrystallization.

| Product | Starting Material | Key Reagents | Yield | Reference |

| 2-Iodo-5-methoxybenzoic acid | 2-amino-5-methoxybenzoic acid | NaNO₂, KI, HCl | Not specified | [3] |

Ester Derivatives: Synthesis of 5-Acetoxy-2-iodobenzoic Acid

The hydroxyl group of 5-hydroxy-2-iodobenzoic acid can be readily acetylated to form 5-acetoxy-2-iodobenzoic acid.

Materials:

-

5-hydroxy-2-iodobenzoic acid

-

Acetic Anhydride

-

Pyridine (as catalyst)

-

Ethyl Acetate

-

Water